REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:15][CH2:14][CH:13]=[CH:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C[N+]1([O-])CC[O:20]CC1.OS([O-])=O.[Na+].[OH2:29]>C1COCC1.CC(O)(C)C.[Os](=O)(=O)(=O)=O>[OH:29][CH:13]1[CH:14]([OH:20])[CH2:15][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1C=CCC1
|
Name
|
|
Quantity
|
30.6 mL
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.925 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heated in a 70 C
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between 100 mL brine and 100 mL EtOAc
|
Type
|
EXTRACTION
|
Details
|
Separated layers and extracted with 100 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 22.3 g of thick yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1CN(CC1O)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:15][CH2:14][CH:13]=[CH:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C[N+]1([O-])CC[O:20]CC1.OS([O-])=O.[Na+].[OH2:29]>C1COCC1.CC(O)(C)C.[Os](=O)(=O)(=O)=O>[OH:29][CH:13]1[CH:14]([OH:20])[CH2:15][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1C=CCC1
|
Name
|
|
Quantity
|
30.6 mL
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.925 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heated in a 70 C
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between 100 mL brine and 100 mL EtOAc
|
Type
|
EXTRACTION
|
Details
|
Separated layers and extracted with 100 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 22.3 g of thick yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1CN(CC1O)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([N:11]1[CH2:15][CH2:14][CH:13]=[CH:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C[N+]1([O-])CC[O:20]CC1.OS([O-])=O.[Na+].[OH2:29]>C1COCC1.CC(O)(C)C.[Os](=O)(=O)(=O)=O>[OH:29][CH:13]1[CH:14]([OH:20])[CH2:15][N:11]([C:1]([O:3][CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[O:2])[CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1C=CCC1
|
Name
|
|
Quantity
|
30.6 mL
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.925 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heated in a 70 C
|
Type
|
CONCENTRATION
|
Details
|
Concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between 100 mL brine and 100 mL EtOAc
|
Type
|
EXTRACTION
|
Details
|
Separated layers and extracted with 100 mL EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 22.3 g of thick yellow oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1CN(CC1O)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |